2,5,2',5'-Tetrabromo-[4,4']bipyridinyl
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Overview
Description
4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- is a halogenated derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The addition of bromine atoms at the 2,2’,5,5’ positions significantly alters its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- typically involves the bromination of 4,4’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in a solvent such as acetic acid or chloroform, and the temperature is carefully regulated to ensure complete bromination .
Industrial Production Methods
Industrial production of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, forming coordination complexes with metals.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Metal Salts: Coordination reactions often involve metal salts such as cobalt nitrate or silver nitrate.
Major Products
Substituted Bipyridines: Products of substitution reactions include various substituted bipyridines with different functional groups.
Coordination Complexes: Products of coordination reactions include metal-organic frameworks (MOFs) and other coordination polymers.
Scientific Research Applications
4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- primarily involves its ability to form coordination complexes with metals. The bromine atoms enhance its ability to participate in halogen bonding, which is crucial for the formation of stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal and the specific application .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound without bromine atoms.
4,4’-Bipyridine, 2,2’-dibromo-: A derivative with bromine atoms at the 2,2’ positions.
4,4’-Bipyridine, 3,3’,5,5’-tetrabromo-: A derivative with bromine atoms at the 3,3’,5,5’ positions.
Uniqueness
4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- is unique due to the specific positioning of the bromine atoms, which enhances its ability to form halogen bonds and participate in coordination chemistry. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C10H4Br4N2 |
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Molecular Weight |
471.77 g/mol |
IUPAC Name |
2,5-dibromo-4-(2,5-dibromopyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H4Br4N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H |
InChI Key |
BJKGPVXTOVUEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C2=CC(=NC=C2Br)Br |
Origin of Product |
United States |
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